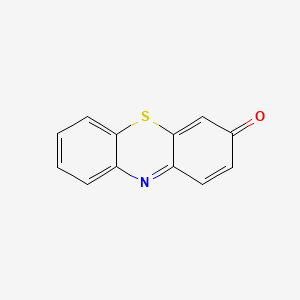

3H-Phenothiazin-3-one

概要

説明

3H-Phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, anticancer, and lipoxygenase inhibitory activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3H-phenothiazin-3-one derivatives involves multiple steps. One common method starts with hydroquinone, which is oxidized to 2,5-dihydroxy-1,4-benzoquinone using hydrogen peroxide in an alkaline solution. The hydroxyl groups are then protected by reacting with methanol under acidic conditions to form 2,5-dimethoxy-1,4-benzoquinone. This intermediate is then brominated to yield 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone. Finally, this compound is refluxed with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate to produce this compound derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes described above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

化学反応の分析

Types of Reactions

3H-Phenothiazin-3-one undergoes various chemical reactions, including:

Oxidation: It acts as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.

Substitution: The compound can participate in substitution reactions, particularly with halogenated intermediates.

Common Reagents and Conditions

Oxidation: Uses molecular oxygen as the sole oxidant and a blue LED lamp as the irradiation source.

Substitution: Involves reagents like 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone and ortho-aminothiophenols.

Major Products Formed

Oxidation: Produces sulfoxides from sulfides.

Substitution: Forms various this compound derivatives.

科学的研究の応用

3H-Phenothiazin-3-one is a heterocyclic compound with a variety of applications in chemistry, biology, medicine, and industry. It is also known as 3-Phenothiazone, and its molecular formula is C12H7NOS .

Scientific Research Applications

This compound has garnered attention in scientific research because of its diverse applicability.

Chemistry

- Photocatalysis this compound is used as a photocatalyst in green chemistry, especially for the oxidation of sulfides to sulfoxides . It facilitates electron transfer when exposed to blue LED light, which enables the oxidation of sulfides to sulfoxides using molecular oxygen. This method uses low catalyst loading and a simple light source.

- Synthesis It is utilized in the synthesis of molecules with pharmaceutical relevance, such as Modafinil and Sulforaphane. Novel 2-thio-substituted-3H-phenothiazin-3-ones can be synthesized in one pot using this compound .

Biology

- Antimicrobial Properties This compound exhibits antiviral, antibacterial, and antimicrobial properties.

- Mitochondrial Biogenesis Phenothiazine antioxidants, including this compound, increase mitochondrial biogenesis . They can also elevate frataxin levels and improve aconitase activity .

Medicine

- Therapeutic Agent this compound has the potential to treat allergic conditions, asthma, and cardiovascular disorders. It may also act as an inhibitor of mammalian leukotriene biosynthesis.

- Neurodegenerative Disorders Derivatives of 3H-phenothiazin-3-ones have demonstrated effectiveness for the treatment of neurodegenerative disorders .

- Antioxidant Capability Specific MV (new MV derivatives having the same substitution pattern as the original MB derivatives studied to enable a more direct comparison) compounds of this compound exhibited enhanced antioxidant capability .

Industry

- Pharmaceuticals It is utilized in the synthesis of pharmaceutically active compounds.

- Corrosion Inhibition this compound has been explored as a corrosion inhibitor for metals, particularly mild steel in acidic environments. It acts as a strong inhibitor, even at low concentrations, by forming a protective layer on the metal surface, which reduces the rate of corrosion .

- Green Chemistry The compound’s photocatalytic abilities make it useful in industrial applications where sustainable processes and green chemistry are prioritized.

Biochemical Properties

作用機序

The mechanism of action of 3H-phenothiazin-3-one as a photocatalyst involves the absorption of light energy, which excites the molecule to a higher energy state. This excited state can then transfer energy to molecular oxygen, generating reactive oxygen species that facilitate the oxidation of sulfides to sulfoxides .

類似化合物との比較

Similar Compounds

Phenothiazine: The parent compound of 3H-phenothiazin-3-one, known for its antipsychotic and antiemetic properties.

Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.

Promethazine: Another phenothiazine derivative used as an antihistamine and antiemetic.

Uniqueness

This compound is unique due to its dual role as a photocatalyst and a therapeutic agent. Its ability to facilitate green chemistry reactions under mild conditions sets it apart from other phenothiazine derivatives .

生物活性

3H-Phenothiazin-3-one is a compound belonging to the phenothiazine family, known for its diverse biological activities. This article explores its biological properties, therapeutic potential, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound exhibits a broad spectrum of biological activities, including:

- Antiviral Activity : The compound has shown efficacy against various viral pathogens.

- Antibacterial and Antifungal Properties : It demonstrates significant antibacterial and antifungal effects, making it a candidate for treating infections caused by resistant strains.

- Antimicrobial Effects : Its antimicrobial activity extends to a variety of microorganisms, contributing to its potential as a therapeutic agent in infectious diseases.

- Therapeutic Applications : Research indicates potential applications in treating allergic conditions, asthma, cardiovascular disorders, and as inhibitors of leukotriene biosynthesis .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Photocatalytic Properties : The compound acts as a photocatalyst under blue LED light, generating reactive oxygen species (ROS) that facilitate oxidation processes in biochemical reactions.

- Antioxidant Activity : It enhances mitochondrial biogenesis and antioxidant capacity, which may protect cells from oxidative stress .

- Leukotriene Biosynthesis Inhibition : Certain derivatives of this compound inhibit leukotriene production, which is implicated in various inflammatory conditions .

Table 1: Summary of Biological Activities

Case Study: Antioxidant Properties

A study demonstrated that phenothiazine derivatives significantly increased frataxin levels and enhanced mitochondrial biogenesis. This was associated with improved cellular functions in Friedreich's Ataxia lymphoblasts, suggesting that these compounds could be beneficial in neurodegenerative conditions by supporting mitochondrial health .

Case Study: Antimicrobial Efficacy

Research highlighted the antibacterial properties of this compound derivatives against multi-drug resistant bacteria. These findings support the development of new antimicrobial agents derived from this compound, particularly in the face of rising antibiotic resistance .

特性

IUPAC Name |

phenothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NOS/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGCCFHSXQHWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073912 | |

| Record name | 3H-Phenothiazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-30-6 | |

| Record name | Phenothiazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenothiazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Phenothiazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOTHIAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YML4NNP1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。